

Ethenol-Acetaldehyde Keto-Enol Tautomerism: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethene;ethenol

Cat. No.: B1200517

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth exploration of the keto-enol tautomerism between vinyl alcohol (ethenol) and its keto form, acetaldehyde. This fundamental chemical transformation is of significant interest to researchers, scientists, and drug development professionals due to its role in various chemical and biological processes. This document outlines the core mechanisms, quantitative thermodynamic and kinetic data, and detailed experimental protocols for studying this equilibrium.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a chemical equilibrium between a carbonyl compound (the keto form) and its corresponding enol, an organic compound containing a hydroxyl group bonded to a carbon atom that is part of a carbon-carbon double bond. For the C2 system, this equilibrium exists between acetaldehyde (keto form) and vinyl alcohol (enol form). Generally, the keto form is thermodynamically more stable than the enol form. The difference in stability between acetaldehyde and vinyl alcohol is considerable, amounting to more than 42 kilojoules per mole^[1].

Mechanisms of Tautomerization

The interconversion between ethenol and acetaldehyde can proceed through uncatalyzed, acid-catalyzed, and base-catalyzed pathways.

Uncatalyzed Tautomerization

In the absence of a catalyst, the tautomerization is thought to occur via a concerted mechanism involving a cyclic transition state with water molecules, which facilitates the intramolecular proton transfer. However, this pathway is generally slow.

Acid-Catalyzed Tautomerism

Under acidic conditions, the tautomerization is significantly accelerated. The mechanism involves two key steps:

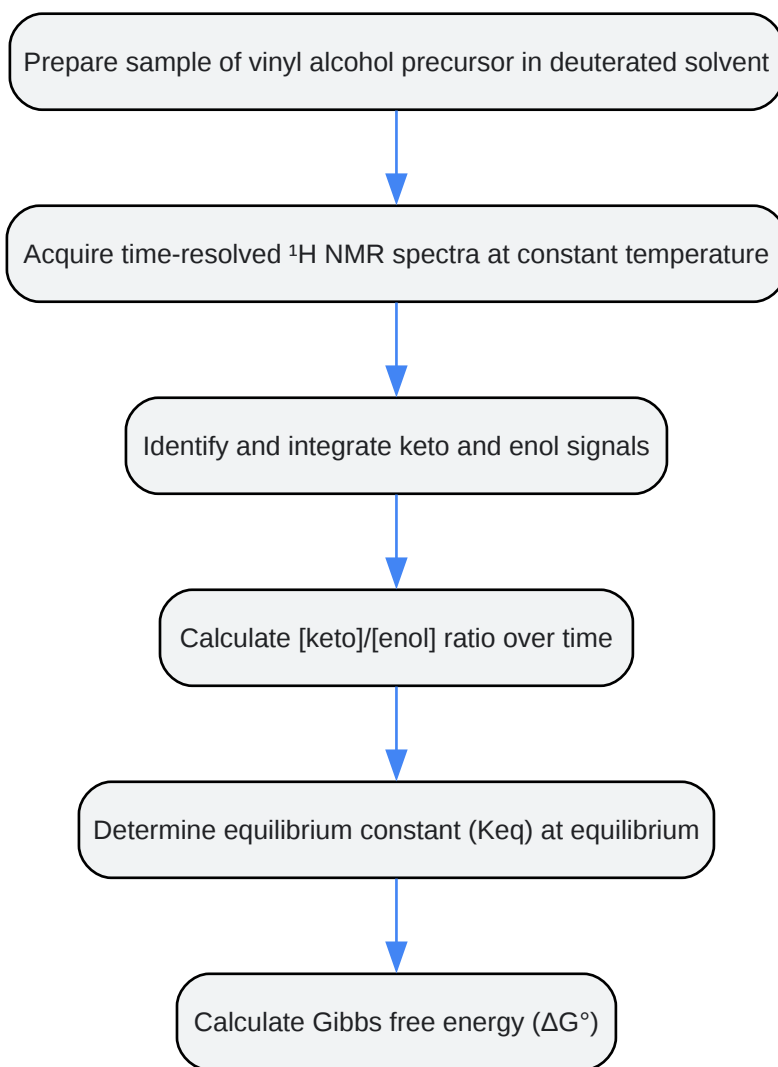
- Protonation: The carbon-carbon double bond of the enol is protonated by an acid (e.g., H_3O^+), leading to the formation of a resonance-stabilized carbocation.
- Deprotonation: A base (e.g., H_2O) removes the proton from the hydroxyl group, yielding the keto form.

Acid-Catalyzed Tautomerism of Ethenol

Base-Catalyzed Tautomerism

In the presence of a base, the tautomerization proceeds through a different intermediate:

- Deprotonation: The hydroxyl proton of the enol is removed by a base (e.g., OH^-), forming a resonance-stabilized enolate anion.
- Protonation: The enolate anion is then protonated at the α -carbon by a proton source (e.g., H_2O) to give the final keto form.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Vinyl Alcohol, Tautomerism, and Earth's Atmosphere [quirkyscience.com]
- To cite this document: BenchChem. [Ethenol-Acetaldehyde Keto-Enol Tautomerism: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1200517#ethene-and-ethenol-keto-enol-tautomerism-mechanism>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com